3-Ethoxy-2-nitro-1,5-naphthyridine
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Overview
Description
3-Ethoxy-2-nitro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of an ethoxy group at the third position and a nitro group at the second position on the 1,5-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-nitro-1,5-naphthyridine typically involves the nitration of 3-ethoxy-1,5-naphthyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-nitro-1,5-naphthyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 3-Ethoxy-2-amino-1,5-naphthyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides and other oxidized products.
Scientific Research Applications
3-Ethoxy-2-nitro-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-nitro-1,5-naphthyridine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ethoxy group may influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
3-Methoxy-2-nitro-1,5-naphthyridine: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxy-2-amino-1,5-naphthyridine: Reduction product of 3-Ethoxy-2-nitro-1,5-naphthyridine.
2-Nitro-1,5-naphthyridine: Lacks the ethoxy group.
Uniqueness: this compound is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C10H9N3O3 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-ethoxy-2-nitro-1,5-naphthyridine |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-9-6-8-7(4-3-5-11-8)12-10(9)13(14)15/h3-6H,2H2,1H3 |
InChI Key |
IZKWPEKIXWMUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C2C=CC=NC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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